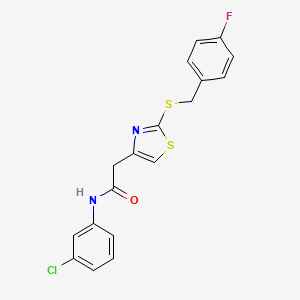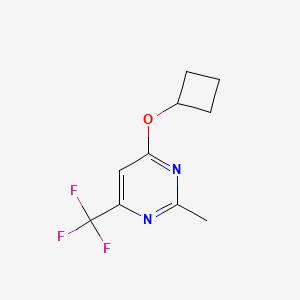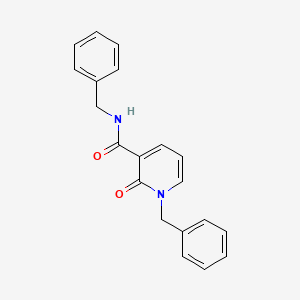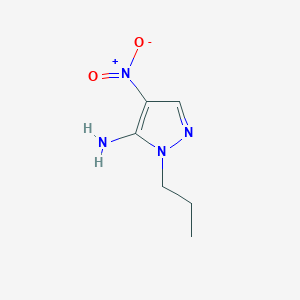
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride, also known as 4-chloro-1-diazepan-1-yl-2-phenylethanone hydrochloride, is a synthetic compound that has been studied for its potential therapeutic applications. It has been studied in a variety of scientific disciplines, including pharmacology, toxicology, and biochemistry. It is believed to have a wide range of physiological effects on the body, and has been studied for its potential therapeutic applications.
科学的研究の応用
Atropisomerism and Stereochemistry
Research on derivatives of 1,4-diazepine, such as etizolam, has provided insights into atropisomerism, a phenomenon where compounds with certain stereochemical configurations exhibit distinct physical and chemical properties. This aspect of stereochemistry is crucial for understanding the behavior of molecules that contain a 1,4-diazepan-1-yl group, as it affects their biological activity and interaction with biological receptors. Marubayashi et al. (1992) explored the stereochemical characteristics of 1,4-diazepine derivatives, highlighting the importance of understanding molecular orientation in drug design and synthesis (Marubayashi, Ogawa, Moriwaki, & Haratake, 1992).
Vibrational Spectroscopy and Quantum Mechanical Studies
Vibrational spectroscopy, alongside quantum mechanical studies, has been used to examine the structural and electronic properties of chlorophenyl-containing compounds. Kuruvilla et al. (2018) conducted a comprehensive study using FT-IR and FT-Raman techniques to analyze the vibrational spectra of a compound structurally similar to 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride. These techniques, combined with density functional theory, help in understanding the molecular geometry, vibrational modes, and potential biological activity of such compounds (Kuruvilla, Prasana, Muthu, & George, 2018).
Anticancer Activity
A significant area of application for 1,4-diazepan-1-yl derivatives is in the development of anticancer agents. Asong et al. (2019) discovered that compounds similar to 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride exhibit selective toxicity towards cancer cells, demonstrating potential as anticancer drugs. These findings underscore the importance of sigma-2 receptor ligands in targeting solid tumors and their role in cancer therapy (Asong, Zhu, Bricker, Andey, Amissah, Lamango, & Ablordeppey, 2019).
Environmental Applications
The structural motifs found in 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride and its derivatives also have implications in environmental science. For example, Jeffers et al. (1989) investigated the hydrolysis rate constants of chlorinated compounds, which is relevant for understanding the environmental fate and degradation of such chemicals. Knowledge of hydrolysis rates helps in assessing the persistence and potential toxicity of chlorophenyl compounds in the environment (Jeffers, Ward, Woytowitch, & Wolfe, 1989).
特性
IUPAC Name |
2-(4-chlorophenyl)-1-(1,4-diazepan-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-4-2-11(3-5-12)10-13(17)16-8-1-6-15-7-9-16;/h2-5,15H,1,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZXUUHBFCPNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2648254.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2648256.png)
![Ethyl 2-[[5-[(4-ethoxycarbonyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B2648259.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2648262.png)
![N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine](/img/structure/B2648263.png)
![ethyl 3-({[2-methyl-5-(1H-pyrazol-5-yl)-3-furyl]sulfonyl}amino)benzoate](/img/structure/B2648269.png)




![2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone](/img/structure/B2648275.png)
